N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 1091475-24-9) is an oxalamide derivative characterized by a cyclopentane ring substituted with a 4-methoxyphenyl group at the 1-position and a methyl linker connecting to the N1 of the oxalamide core. The N2 position is functionalized with a thiophen-2-ylmethyl group. Its molecular formula is C20H24N2O3S, with a molecular weight of 372.5 g/mol . The Smiles structure (COc1ccc(C2(CNC(=O)C(=O)NCc3cccs3)CCCC2)cc1) highlights its unique hybrid architecture, combining aromatic (methoxyphenyl, thiophene) and aliphatic (cyclopentyl) moieties. While physicochemical properties such as melting point and solubility are unavailable, its structural features suggest moderate lipophilicity, influenced by the methoxy group and thiophene ring.
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-16-8-6-15(7-9-16)20(10-2-3-11-20)14-22-19(24)18(23)21-13-17-5-4-12-26-17/h4-9,12H,2-3,10-11,13-14H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRUWCJAKQWLAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 1-(4-methoxyphenyl)cyclopentylmethylamine and thiophen-2-ylmethylamine intermediates. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often involve the use of anhydrous solvents, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the oxalamide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of automated synthesis platforms can help streamline the production process and reduce the potential for human error.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.
Reduction: The oxalamide bond can be reduced to form the corresponding amine.
Substitution: The thiophen-2-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: The target compound’s cyclopentylmethyl group contrasts with purely aromatic N1 substituents (e.g., 4-chlorophenyl in or 4-methoxyphenethyl in ).
- Thiophene vs. Heterocyclic Moieties : The thiophen-2-ylmethyl group at N2 is distinct from thiazole () or pyridine () substituents. Thiophene’s electron-rich nature could influence π-π stacking or metabolic stability compared to nitrogen-containing heterocycles .
- Methoxy Group Prevalence : The 4-methoxyphenyl group is a common feature in enzyme inhibitors (e.g., ) and flavor compounds (), suggesting its role in modulating electronic effects and solubility.
Key Observations :
- The target compound’s synthesis likely follows standard oxalamide protocols (e.g., coupling of pre-functionalized amines with oxalyl chloride), but yields and purity are undocumented .
- High-yield syntheses (e.g., 83% for compound 21) often employ optimized stoichiometry and purification via silica chromatography or recrystallization .
Toxicological and Metabolic Considerations
- Enzyme Inhibition : Oxalamides with pyridine groups (e.g., S5456 in ) show moderate CYP3A4 inhibition (51% at 10 µM). The target compound’s thiophene could alter cytochrome P450 interactions compared to nitrogen-containing heterocycles .
Biological Activity
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A cyclopentyl group attached to a methoxyphenyl ring .
- An oxalamide moiety linked to a thiophen-2-ylmethyl group .
This structural configuration is believed to contribute to its biological activity by facilitating interactions with various molecular targets.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound is known to inhibit specific enzymes, including cytochrome P450 monooxygenases, which are crucial for drug metabolism and biosynthesis of various biomolecules .
- Receptor Modulation : It may interact with receptors involved in inflammatory responses and cancer progression, although specific receptor targets remain under investigation.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have suggested that this compound possesses antimicrobial properties. It has shown efficacy against certain bacterial strains, indicating potential applications in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may reduce inflammation markers in cellular models, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .
Study 1: Inhibition of ALOX15 Enzyme
A study focused on the inhibition of the mammalian 15-lipoxygenase (ALOX15) enzyme demonstrated that compounds structurally similar to this compound can selectively inhibit linoleate oxygenase activity. The results indicated IC50 values that suggest significant inhibitory potency, which could be relevant for developing anti-inflammatory drugs .
| Compound | IC50 (LA) | IC50 (AA) | Selectivity Ratio |
|---|---|---|---|
| Compound 1 | 0.010 µM | 0.032 µM | 0.31 |
| Compound 2 | 0.018 µM | 0.045 µM | 0.40 |
Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains, showing promising results in inhibiting growth at concentrations lower than traditional antibiotics. This suggests a potential role in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
